molecular formula C10H10BrClOS B14061149 1-(4-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one

1-(4-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one

Cat. No.: B14061149
M. Wt: 293.61 g/mol
InChI Key: WUTXUYVRGBECMM-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one typically involves multiple stepsFor example, the radical benzylic bromination of 4-bromo-3-nitrotoluene can yield 4-bromo-3-nitro-1-bromomethylbenzene . This intermediate can then undergo further reactions to introduce the mercapto and chloropropanone groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. For instance, the use of 1,3-dibromo-5,5-dimethylhydantoin (DBMH) in dichloromethane (CH2Cl2) can achieve high yields of brominated intermediates .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The mercapto group can be oxidized to form disulfides or reduced to form thiols.

    Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.

    Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group with an amine can yield an amine-substituted product, while oxidation of the mercapto group can yield a disulfide.

Scientific Research Applications

1-(4-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one has various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one exerts its effects involves its ability to interact with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The mercapto group can also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and potential applications. The presence of both a bromomethyl and a mercapto group provides versatility in its reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-[4-(bromomethyl)-2-sulfanylphenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H10BrClOS/c1-6(12)10(13)8-3-2-7(5-11)4-9(8)14/h2-4,6,14H,5H2,1H3

InChI Key

WUTXUYVRGBECMM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)CBr)S)Cl

Origin of Product

United States

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